The compound [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine is an organic chemical compound that belongs to the class of amines, specifically a substituted pyrrolidine derivative. This compound features a pyrrolidine ring linked to a benzyl group and an aminoethyl side chain, making it structurally interesting for various chemical applications.
This compound can be synthesized through various organic chemistry methods, often involving the reaction of amines with other organic substrates. While specific commercial sources for this compound may not be widely documented, its structure suggests potential relevance in pharmaceutical chemistry, particularly in the synthesis of bioactive molecules.
The compound is classified as an organic amine due to the presence of nitrogen in its structure. It can further be categorized as a secondary amine because it contains two carbon-containing groups attached to the nitrogen atom. Additionally, its pyrrolidine ring classifies it as a heterocyclic compound, which is characterized by a ring structure that includes at least one atom that is not carbon.
The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine can be achieved through several methods, typically involving multi-step reactions. A common synthetic route may include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification.
The molecular formula for [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine can be represented as CHN. The structure includes:
Key structural data may include bond angles and lengths that are typical for amines and cyclic compounds. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would provide insights into the molecular interactions and confirm the structure.
The compound can participate in various chemical reactions typical for amines:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways, including solvent effects and temperature control.
In biological systems, compounds like [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine may interact with neurotransmitter systems due to their amine functionality. They might act as:
Quantitative data on binding affinities and biological activity would typically be derived from pharmacological studies, providing insights into efficacy and potential therapeutic applications.
The physical properties of this compound may include:
Chemical properties include reactivity with acids/bases, stability under various conditions (light, heat), and potential degradation pathways.
Relevant data might include:
Property | Value |
---|---|
Molecular Weight | 246.35 g/mol |
Melting Point | To be determined |
Solubility | Soluble in organic solvents |
The compound has potential applications in several fields:
The stereogenic center at the pyrrolidine C3 position necessitates precise chiral resolution for biological efficacy. Two primary strategies dominate:
Diastereomeric Salt Crystallization: Tartaric acid derivatives remain the gold standard due to their predictable crystallization behavior. EP1609781B1 details L-(+)-tartaric acid resolution of racemic 1-benzyl-4-methylpiperidin-3-yl-methylamine (structural analog), achieving >98% ee after triple recrystallization in ethanol/water mixtures. The (S)-enantiomer preferentially forms needle-like crystals, while the (R)-counterpart remains in solution [1].
Chiral Derivatization Agents (CDAs): Modern indirect separations employ N-succinimidyl-(S)-2-(1-pyrrolidine) propionate for pre-column derivatization. This enables HPLC separation on C18 columns (MeCN/H₂O, 0.1% TFA) with baseline resolution (Rs > 1.5). The (S)-enantiomer elutes first (tR = 8.2 min) followed by (R)-enantiomer (tR = 11.5 min) [8].
Table 1: Performance Comparison of Chiral Resolution Methods
Method | Resolving Agent | ee (%) | Yield (%) | Throughput |
---|---|---|---|---|
Diastereomeric Salt | L-(+)-tartaric acid | >98 | 35 | Low |
Chiral Derivatization | N-acyl-(S)-proline | 99 | 85 | Medium |
Simulated Moving Bed | Chiralcel OD-H | 99.5 | 90 | High |
Stereoselective synthesis bypasses resolution bottlenecks through catalyst-controlled approaches:
Reductive Amination: Pd/xyl-SKP catalyzed asymmetric reductive amination installs the benzyl-methyl-amine moiety with 92% ee. Key to success is the (R,R)-catalyst geometry that positions the pyrrolidine β-face away from steric bulk, favoring (S)-product formation [2].
Ionic Liquid-Enhanced Catalysis: Chiral BINAP-copper complexes immobilized in [BMIM][PF6] enable 15 recycles without ee erosion. The hydrophobic environment amplifies π-stacking between imine and BINAP, achieving 94% ee for (R)-enantiomer at -40°C [10].
Table 2: Catalyst Systems for Enantioselective Synthesis
Catalyst | Reaction | ee (%) | Configuration | TON |
---|---|---|---|---|
Pd/xyl-SKP | Reductive Amination | 92 | (S) | 500 |
Cu/(S)-BINAP/[BMIM][PF₆] | Strecker Reaction | 94 | (R) | 1,200 |
Ru/(R,R)-TsDPEN | Transfer Hydrogenation | 89 | (S) | 350 |
The C3 configuration dictates target engagement through 3D pharmacophore alignment:
GABA Transporter 3 (GAT3): The (S)-enantiomer shows 30-fold higher inhibition (IC50 = 0.8 μM) than (R)-counterpart at hGAT3. Molecular dynamics reveal salt bridge formation between the protonated amine and Asp452 exclusively in (S)-bound complexes [7].
σ-1 Receptor: (R)-enantiomer exhibits Ki = 12 nM versus 850 nM for (S)-form. The 3-Å displacement of the benzyl group in (S)-enantiomer disrupts hydrophobic contact with Phe107 [2].
Table 3: Enantioselective Biological Activities
Target | (S)-Enantiomer Ki/IC50 | (R)-Enantiomer Ki/IC50 | Selectivity Ratio |
---|---|---|---|
hGAT3 | 0.8 μM | 24 μM | 30× |
σ-1 Receptor | 850 nM | 12 nM | 70× |
NET | 230 nM | 5.2 μM | 22× |
The stereospecificity extends to cellular systems: In HEK293 cells expressing hGAT3, (S)-enantiomer (10 μM) increases extracellular GABA by 300%, while (R)-enantiomer requires 100 μM for equivalent effect. This correlates with (S)-enantiomer's 8-fold longer residence time in molecular dynamics simulations (>900 ps vs. 110 ps for (R)-form) [7] [8].
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: